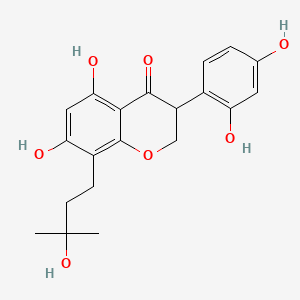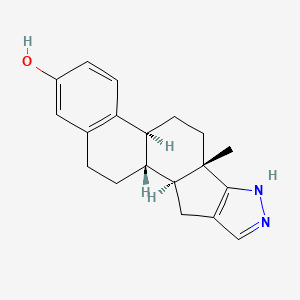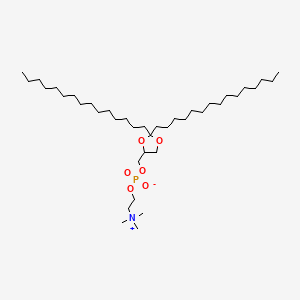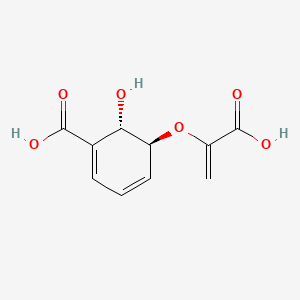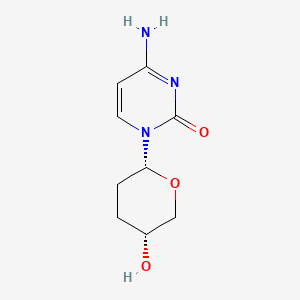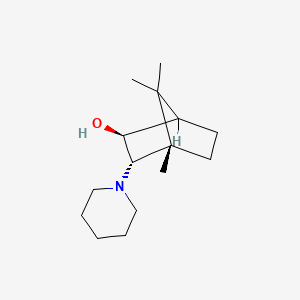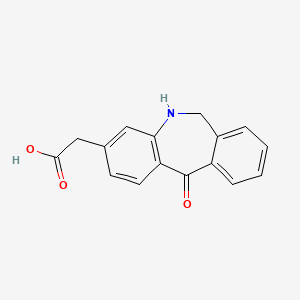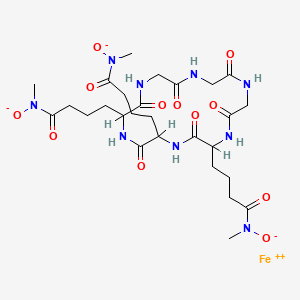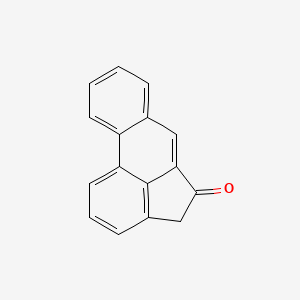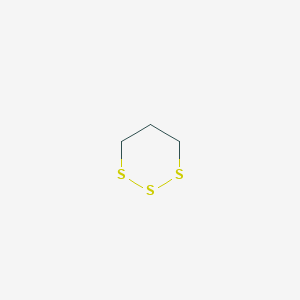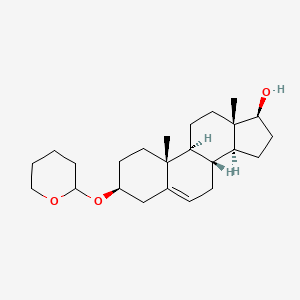
Androstenediol 3-tetrahydropyranyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-[(Tetrahydro-2H-pyran-2-yl)oxy]androst-5-en-17beta-ol is an androstanoid.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
The tetrahydropyranyl (THP) group, such as that in androstenediol 3-tetrahydropyranyl ether, is widely used in organic synthesis, particularly as a protecting group for alcohols and phenols. A study by Choudary, Neeraja, and Kantam (2001) demonstrated the use of vanadyl(IV) acetate as a catalyst for the tetrahydropyranylation of alcohols, thiols, and phenols to afford corresponding THP ethers in good yields. This method is notable for its mild conditions and rapid reaction rates, marking a significant advancement in heterogeneous catalysis for the synthesis of THP ethers (Choudary, Neeraja, & Kantam, 2001).
NMR Characterization
High-field NMR studies have been conducted on steroids containing the tetrahydropyranyl ether group, like androstenediol 3-tetrahydropyranyl ether. Szendi et al. (2000) performed comprehensive NMR analyses, including COSY, TOCSY, HSQC, and HSQC-TOCSY, to fully assign both 1H and 13C resonances of such derivatives. These studies are crucial for understanding the structural and electronic characteristics of THP-protected steroids, facilitating further research and application in various scientific fields (Szendi, Forgó, Kövér, & Sweet, 2000).
Biochemical and Biomedical Applications
While the specific applications of androstenediol 3-tetrahydropyranyl ether in biochemical or biomedical research are not directly highlighted, the broader context of androstenediol and its derivatives, including THP-protected forms, has been investigated for their potential in enhancing immunity and providing protection against radiation injury. Loria et al. (2000) explored the effects of androstenediol derivatives in upregulating host immunity and increasing resistance against infections. Such studies suggest potential avenues for research into the applications of THP-protected androstenediol derivatives in immunomodulation and radioprotection (Loria, Conrad, Huff, Carter, & Ben-Nathan, 2000).
Green Chemistry and Sustainable Practices
The development of environmentally friendly and sustainable chemical processes is a critical aspect of modern research. The use of green solvents and recyclable catalysts in the synthesis and conversion of THP ethers represents a significant contribution to green chemistry. For example, Azzena et al. (2018) demonstrated the use of NH4HSO4 supported on SiO2 as a recyclable acidic catalyst for converting alcohols and phenols into THP ethers using green ethereal solvents. This approach aligns with the principles of sustainable chemistry, emphasizing the importance of developing efficient, recyclable, and environmentally benign methods for chemical synthesis (Azzena, Carraro, Modugno, Pisano, & Urtis, 2018).
Eigenschaften
CAS-Nummer |
5419-51-2 |
|---|---|
Produktname |
Androstenediol 3-tetrahydropyranyl ether |
Molekularformel |
C24H38O3 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H38O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h6,17-22,25H,3-5,7-15H2,1-2H3/t17-,18-,19-,20-,21-,22?,23-,24-/m0/s1 |
InChI-Schlüssel |
OEECLXWCHUIMAU-QDWRAYMQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
Andere CAS-Nummern |
5419-51-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



